

A Comprehensive Technical Guide to Methyl 4-octyloxybenzoate

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Compound of Interest

Compound Name: Methyl 4-octyloxybenzoate

Cat. No.: B1363469

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Introduction

Methyl 4-octyloxybenzoate (CAS No. 62435-37-4) is an aromatic ester that serves as a valuable intermediate in various fields of organic synthesis.^[1] Structurally, it is the methyl ester of 4-octyloxybenzoic acid, featuring a long C8 alkyl chain attached via an ether linkage to the para position of the benzoate ring. This combination of an aromatic core, an ester functional group, and a lipophilic alkyl chain imparts unique physicochemical properties, making it a versatile building block. Its molecular formula is C₁₆H₂₄O₃, and it has a molecular weight of 264.36 g/mol.^[2]

While chemically related to the paraben family of preservatives (esters of 4-hydroxybenzoic acid), the presence of the octyloxy group significantly alters its properties, steering its application away from direct antimicrobial use and more towards a precursor for pharmaceuticals, functional materials, and other complex organic molecules.^{[1][3]} This guide provides an in-depth exploration of its synthesis, characterization, and handling, offering a technical resource for professionals in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application in synthesis. The key characteristics of **Methyl 4-octyloxybenzoate** are summarized below.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	62435-37-4	[1] [2]
Molecular Formula	C ₁₆ H ₂₄ O ₃	[2]
Molecular Weight	264.36 g/mol	[2]
Melting Point	33-35 °C	[4]
Boiling Point	362.5 °C at 760 mmHg	[5]
Density	0.99 g/cm ³	[5]
IUPAC Name	methyl 4-(octyloxy)benzoate	[2]
Synonyms	Methyl 4-n-octyloxybenzoate, 4-Octyloxybenzoic acid methyl ester	[5]

Analytical Characterization Data

Spectroscopic analysis is crucial for confirming the identity and purity of **Methyl 4-octyloxybenzoate** post-synthesis. The expected data from key analytical techniques are outlined below.

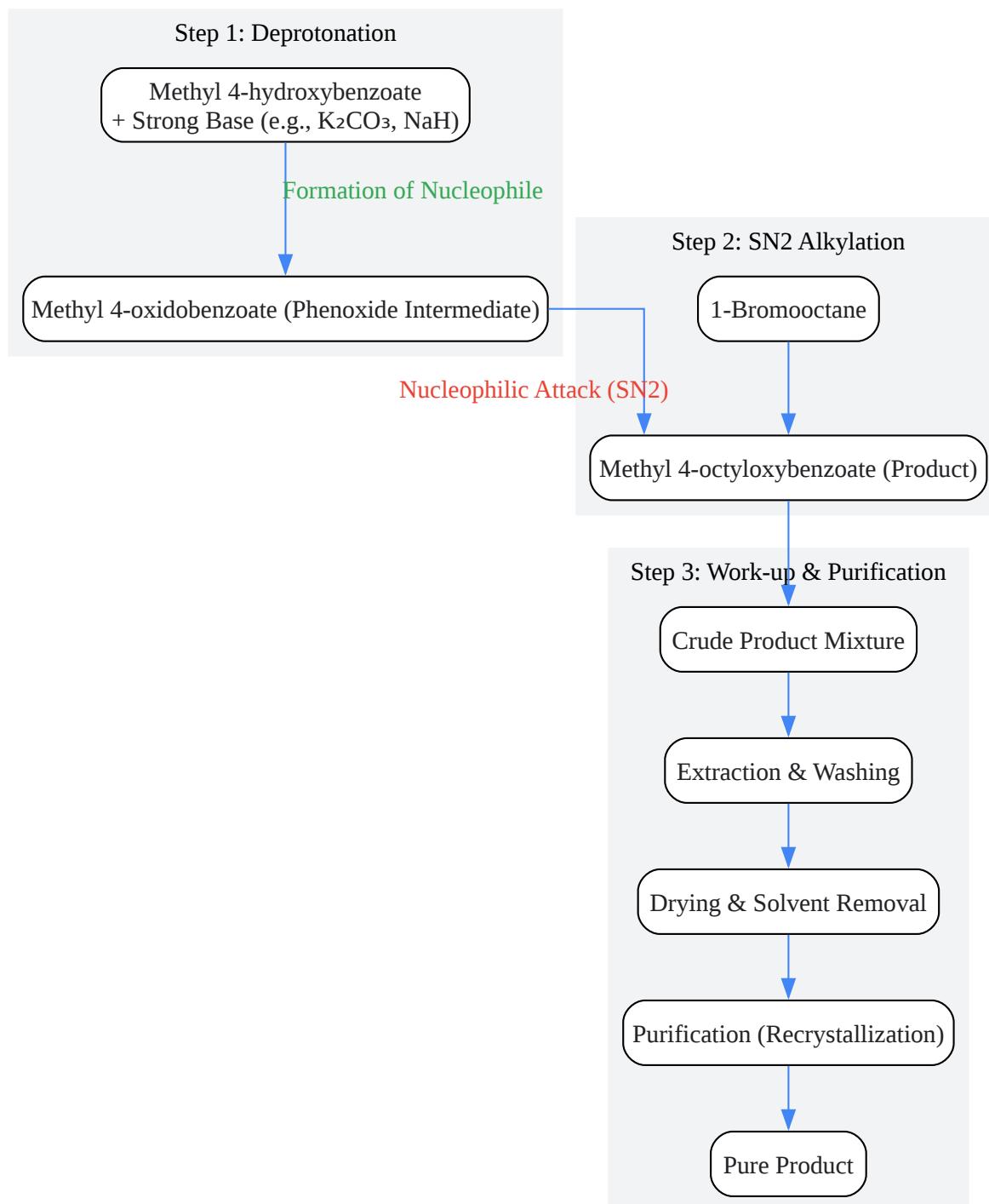
Technique	Expected Characteristics
¹ H NMR	Signals corresponding to aromatic protons (two doublets), the methyl ester singlet, the methylene group adjacent to the ether oxygen (triplet), and the aliphatic protons of the octyl chain.
¹³ C NMR	Resonances for the ester carbonyl carbon, aromatic carbons (including the ipso-carbons attached to the ester and ether groups), and the distinct carbons of the octyl chain.
IR Spectroscopy	Characteristic absorption bands for the ester C=O stretch (~1710-1730 cm ⁻¹), C-O stretches for the ester and ether linkages, and aromatic C-H and C=C vibrations.[2]
Mass Spectrometry	A molecular ion peak [M] ⁺ corresponding to the molecular weight (m/z ≈ 264).[2]

Synthesis and Purification

The synthesis of **Methyl 4-octyloxybenzoate** is most efficiently achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[6] This reaction proceeds via an S_n2 mechanism, where an alkoxide acts as a nucleophile to displace a halide from an alkyl halide.[6][7] For this specific target, the synthesis begins with the readily available precursor, methyl 4-hydroxybenzoate.

The causality for this synthetic choice is clear: using methyl 4-hydroxybenzoate as the starting material allows for the selective alkylation of the phenolic hydroxyl group. The alternative, esterifying 4-octyloxybenzoic acid, would require an additional step to first prepare the ether-containing acid. The Williamson ether synthesis is favored for its high efficiency with primary alkyl halides like 1-bromooctane, minimizing the potential for competing elimination reactions. [8]

Logical Workflow for Synthesis

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Caption: Synthetic workflow for **Methyl 4-octyloxybenzoate** via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a self-validating system where successful synthesis is confirmed by subsequent purification and characterization.

Reagents and Materials:

- Methyl 4-hydroxybenzoate
- 1-Bromoocetane
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetone or Dimethylformamide (DMF)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable polar aprotic solvent such as acetone or DMF.
- Addition of Alkyl Halide: While stirring the mixture, add 1-bromoocetane (1.1 eq) dropwise to the flask.

- Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
- Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and salts, and wash the solid cake with a small amount of the solvent used (e.g., acetone).
- Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
- Extraction (Work-up): Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash is critical to remove any unreacted acidic starting material.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
- Final Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude **Methyl 4-octyloxybenzoate**.

Purification

The crude product, which may be an oil or a low-melting solid, can be purified by recrystallization.

- Solvent Selection: Choose a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. The ideal solvent will dissolve the compound when hot but result in low solubility when cold.
- Recrystallization: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity can be confirmed by measuring the melting point

and through spectroscopic analysis.

Applications in Research and Drug Development

Methyl 4-octyloxybenzoate is primarily utilized as a chemical intermediate for the synthesis of more complex molecules.^[1] Its structure is particularly relevant in fields where modulation of lipophilicity is key.

- Pharmaceutical Intermediates: The parent structure, 4-hydroxybenzoic acid, is a cornerstone for parabens, which are known antimicrobial preservatives.^{[9][10]} By introducing an octyloxy group, the lipophilicity of the molecule is significantly increased. This makes it a useful building block in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs) where enhanced membrane permeability or specific interactions with hydrophobic pockets of a biological target are desired.
- Functional Materials: The rod-like structure of **Methyl 4-octyloxybenzoate**, combining a rigid aromatic core with a flexible alkyl chain, is a common motif in the design of liquid crystals. While this specific compound may not be a liquid crystal itself, it serves as a precursor for more complex mesogenic molecules.
- Coupling Reactions: The aromatic ring can be further functionalized, making it a substrate for various coupling reactions to build more elaborate molecular architectures.^[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **Methyl 4-octyloxybenzoate**.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.^{[11][12]}
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.^[12] Avoid direct contact with skin and eyes. ^[11] Wash hands thoroughly after handling.^[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[12][14]} Keep away from strong oxidizing agents and sources of ignition.^[12]

- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.[11][13]

Conclusion

Methyl 4-octyloxybenzoate is a strategically important chemical intermediate whose value lies in its bifunctional nature—possessing a reactive ester group and a modifiable aromatic ring, all while featuring a significant lipophilic tail. The straightforward and high-yielding synthesis via the Williamson ether reaction makes it an accessible building block for researchers. Its utility in the synthesis of pharmaceuticals and functional materials underscores its relevance in modern organic chemistry and drug development. Adherence to established protocols for its synthesis, purification, and safe handling will enable scientists to effectively leverage this versatile compound in their research endeavors.

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